(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide is a chemical compound that belongs to the class of hydrazides. This compound is characterized by the presence of a benzylidene group attached to a hydrazine moiety, which is further connected to a benzamide structure. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation reaction between 2-chlorobenzaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then further reacted with benzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or benzamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and coordination complexes.
Biology
The compound exhibits significant biological activity, including antimicrobial and antiviral properties. It has been studied for its potential use in developing new antibiotics and antiviral agents .
Medicine
In medicine, the compound is investigated for its cytotoxic effects against cancer cells. It has shown promise in preliminary studies as a potential anticancer agent .
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of (E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or cytotoxic effects. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzylidene hydrazides: Compounds with similar benzylidene and hydrazide structures.
2-chlorobenzylidene hydrazides: Compounds with a 2-chlorobenzylidene group attached to a hydrazide moiety.
Uniqueness
(E)-N-(2-(2-(2-chlorobenzylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced antimicrobial and cytotoxic activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-14-9-5-4-8-13(14)10-19-20-15(21)11-18-16(22)12-6-2-1-3-7-12/h1-10H,11H2,(H,18,22)(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJDJZCZYDEASK-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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